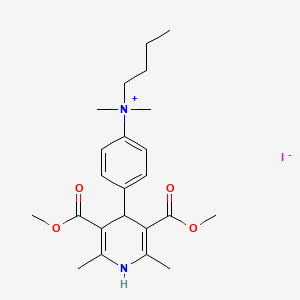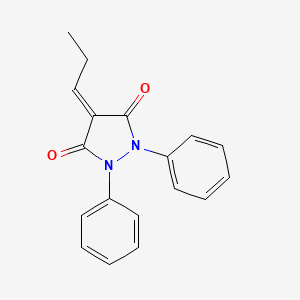![molecular formula C25H34Cl2N2O2 B13785425 2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate--hydrogen chloride (1/1) CAS No. 96128-90-4](/img/structure/B13785425.png)
2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate--hydrogen chloride (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl2-[4-(2-methylpropyl)phenyl]propanoate hydrochloride is a heterocyclic organic compound with the molecular formula C25H34Cl2N2O2 and a molecular weight of 465.456 g/mol . This compound is also known by several synonyms, including Lobuprofen hydrochloride and CID175780 . It is primarily used for experimental and research purposes.
Métodos De Preparación
The synthesis of 2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl2-[4-(2-methylpropyl)phenyl]propanoate hydrochloride involves multiple steps. One common synthetic route includes the reaction of 2-chlorophenylpiperazine with 2-methylpropylphenylpropanoic acid under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl2-[4-(2-methylpropyl)phenyl]propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Aplicaciones Científicas De Investigación
2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl2-[4-(2-methylpropyl)phenyl]propanoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl2-[4-(2-methylpropyl)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Propiedades
Número CAS |
96128-90-4 |
|---|---|
Fórmula molecular |
C25H34Cl2N2O2 |
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C25H33ClN2O2.ClH/c1-19(2)18-21-8-10-22(11-9-21)20(3)25(29)30-17-16-27-12-14-28(15-13-27)24-7-5-4-6-23(24)26;/h4-11,19-20H,12-18H2,1-3H3;1H |
Clave InChI |
BYDNBFZUFOWKEY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCCN2CCN(CC2)C3=CC=CC=C3Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride](/img/structure/B13785343.png)

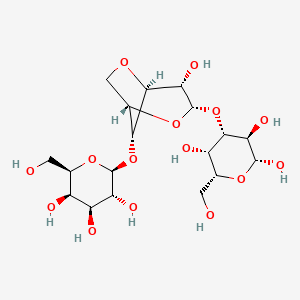
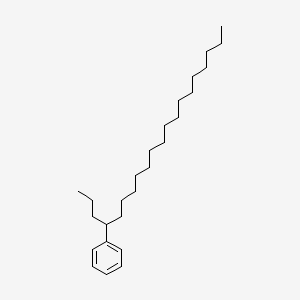
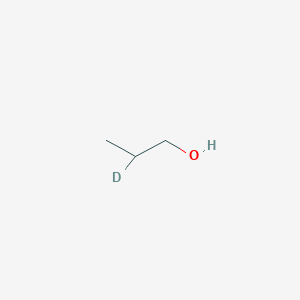
![Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate](/img/structure/B13785369.png)
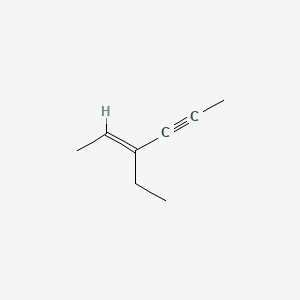
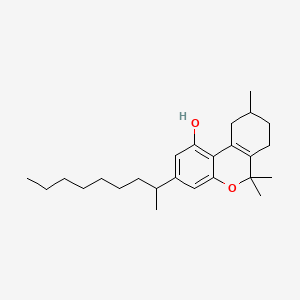
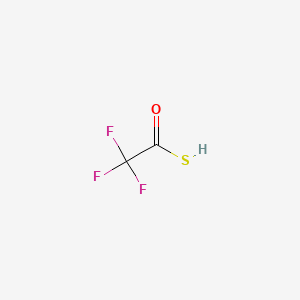
![hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13785383.png)
![[1,1-Biphenyl]-3-ol,4-methyl-6-nitro-](/img/structure/B13785389.png)
